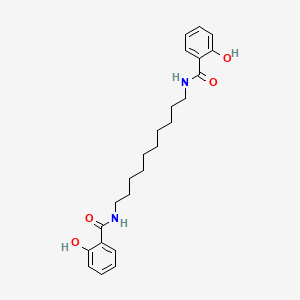
Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate is a complex organic compound with the molecular formula C28H32N2O5S and a molecular weight of 508.63 g/mol . This compound is known for its unique structural features, which include a benzoyl group, an anthranilate moiety, and a sulphonylamino group. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate typically involves multiple steps. One common method includes the reaction of 2,4-diisopropylbenzenesulfonyl chloride with 2-aminobenzoic acid to form an intermediate sulphonamide. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulphonyl or benzoyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .
Applications De Recherche Scientifique
Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate involves its interaction with specific molecular targets. The sulphonylamino group can form hydrogen bonds with biological molecules, influencing their activity. The benzoyl and anthranilate moieties can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate can be compared with similar compounds such as:
Ethyl N-((2-(2,4-dimethylbenzenesulphonylamino))benzoyl)anthranilate: This compound has a similar structure but with methyl groups instead of isopropyl groups, leading to different chemical and biological properties.
Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)benzoate: This compound has a benzoate group instead of an anthranilate group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
94159-45-2 |
|---|---|
Formule moléculaire |
C28H32N2O5S |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
ethyl 2-[[2-[[2,4-di(propan-2-yl)phenyl]sulfonylamino]benzoyl]amino]benzoate |
InChI |
InChI=1S/C28H32N2O5S/c1-6-35-28(32)22-12-8-9-13-24(22)29-27(31)21-11-7-10-14-25(21)30-36(33,34)26-16-15-20(18(2)3)17-23(26)19(4)5/h7-19,30H,6H2,1-5H3,(H,29,31) |
Clé InChI |
LUNSKFZNTJWHMJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=C(C=C(C=C3)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


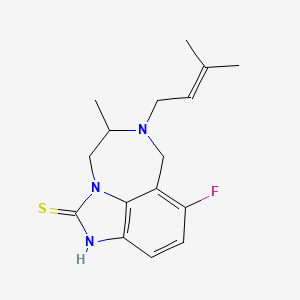

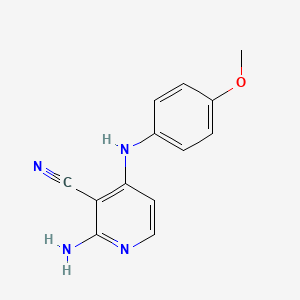

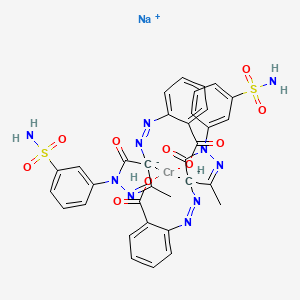
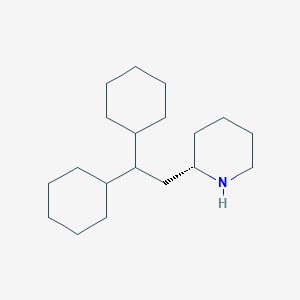
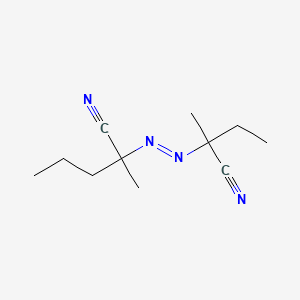
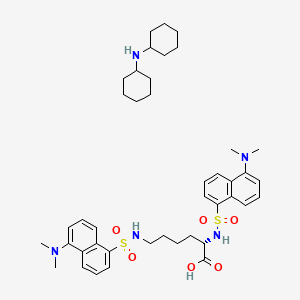
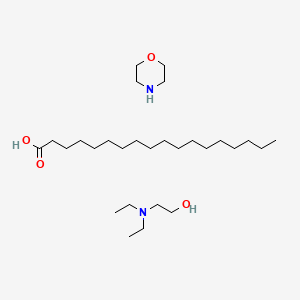
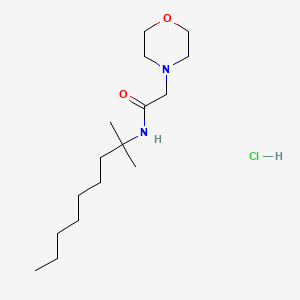
![3,5-Dihydro[1,2,4]triazino[3,4-C][1,4]benzoxazin-2(1h)-One](/img/structure/B12720750.png)
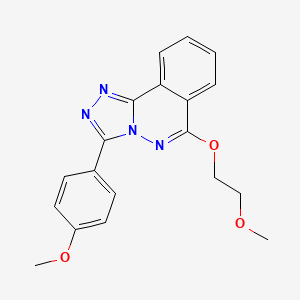
![8-chloro-6-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid](/img/structure/B12720766.png)
